2-Methyloxirane;oxirane;propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloxirane, oxirane, and propane-1,2-diol are organic compounds that belong to the class of epoxides and glycols. These compounds are characterized by their three-membered cyclic ether structure (epoxide) and two hydroxyl groups (glycol). They are commonly used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epoxidation of Alkenes: One common method for preparing 2-methyloxirane involves the epoxidation of alkenes.
Halohydrin Formation: Another method involves the formation of halohydrins from alkenes, followed by intramolecular cyclization.
Industrial Production Methods
Chlorohydrin Process: In the industrial production of propylene oxide (a similar compound), the chlorohydrin process is widely used.
Oxidation Process: Another industrial method involves the direct oxidation of propylene using oxygen or air in the presence of a catalyst, such as silver or molybdenum oxide.
Analyse Chemischer Reaktionen
Types of Reactions
Ring-Opening Reactions: Epoxides like 2-methyloxirane undergo ring-opening reactions with nucleophiles, such as water, alcohols, and amines.
Substitution Reactions: Epoxides can also undergo substitution reactions with halides, leading to the formation of halohydrins.
Common Reagents and Conditions
Acidic Conditions: Under acidic conditions, epoxides are protonated, making them more susceptible to nucleophilic attack.
Basic Conditions: Under basic conditions, nucleophiles such as hydroxide ions attack the less substituted carbon of the epoxide, leading to ring-opening.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Methyloxirane, oxirane, and propane-1,2-diol have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of epoxides involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the ring-opening and formation of new bonds. The specific molecular targets and pathways depend on the nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene Oxide: A simpler epoxide with a two-carbon ring structure.
Propylene Oxide: Similar to 2-methyloxirane but with different substituents.
Butylene Oxide: A four-carbon epoxide with similar reactivity.
Uniqueness
2-Methyloxirane is unique due to its specific substituents, which influence its reactivity and applications. Its three-membered ring structure imparts significant ring strain, making it highly reactive compared to larger cyclic ethers .
Eigenschaften
CAS-Nummer |
65395-10-0 |
---|---|
Molekularformel |
C8H18O4 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-methyloxirane;oxirane;propane-1,2-diol |
InChI |
InChI=1S/C3H8O2.C3H6O.C2H4O/c1-3(5)2-4;1-3-2-4-3;1-2-3-1/h3-5H,2H2,1H3;3H,2H2,1H3;1-2H2 |
InChI-Schlüssel |
LKKXDHVWTFAHLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO1.CC(CO)O.C1CO1 |
Verwandte CAS-Nummern |
65395-10-0 53637-25-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.